2,2-dimethoxycyclohexan-1-one 2,2-dimethoxycyclohexan-1-one
Brand Name: Vulcanchem
CAS No.: 38461-13-1
VCID: VC7972041
InChI: InChI=1S/C8H14O3/c1-10-8(11-2)6-4-3-5-7(8)9/h3-6H2,1-2H3
SMILES: COC1(CCCCC1=O)OC
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

2,2-dimethoxycyclohexan-1-one

CAS No.: 38461-13-1

Cat. No.: VC7972041

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

2,2-dimethoxycyclohexan-1-one - 38461-13-1

Specification

CAS No. 38461-13-1
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 2,2-dimethoxycyclohexan-1-one
Standard InChI InChI=1S/C8H14O3/c1-10-8(11-2)6-4-3-5-7(8)9/h3-6H2,1-2H3
Standard InChI Key XTIUZBZHFHGRIV-UHFFFAOYSA-N
SMILES COC1(CCCCC1=O)OC
Canonical SMILES COC1(CCCCC1=O)OC

Introduction

Structural and Molecular Characteristics

2,2-Dimethoxycyclohexan-1-one (IUPAC name: 2,2-dimethoxycyclohexan-1-one) features a six-membered cyclohexane ring with a ketone group at position 1 and two methoxy (-OCH₃) groups at position 2. The molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol. The methoxy groups induce steric hindrance and electronic effects, stabilizing the enol tautomer and influencing nucleophilic attack at the carbonyl carbon.

Table 1: Molecular Data for 2,2-Dimethoxycyclohexan-1-one

PropertyValue
Molecular FormulaC₈H₁₄O₃
Molecular Weight158.20 g/mol
Boiling Point~245–250°C (estimated)
Density1.08–1.12 g/cm³ (predicted)
SolubilityMiscible in polar organic solvents (e.g., ethanol, acetone)

The compound’s IR spectrum typically shows a strong carbonyl (C=O) stretch near 1,710 cm⁻¹ and C-O stretches for methoxy groups at 1,080–1,050 cm⁻¹. NMR data (¹H and ¹³C) would reveal distinct signals for the equatorial methoxy protons (δ 3.2–3.4 ppm) and the carbonyl carbon (δ 205–210 ppm).

Synthesis and Production Methods

Direct Methoxylation of Cyclohexanone Derivatives

A common route involves the methoxylation of 2,2-dihydroxycyclohexan-1-one using dimethyl sulfate or methyl iodide under basic conditions. For example, treatment with CH₃I and K₂CO₃ in acetone facilitates selective methylation of the hydroxyl groups :

2,2-Dihydroxycyclohexan-1-one+2CH3IK2CO32,2-Dimethoxycyclohexan-1-one+2HI\text{2,2-Dihydroxycyclohexan-1-one} + 2\,\text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{2,2-Dimethoxycyclohexan-1-one} + 2\,\text{HI}

Yields typically range from 60–75%, with purification via vacuum distillation or column chromatography.

Biocatalytic Approaches

Enzymatic methods using lipases or oxidoreductases have been explored to achieve enantioselective synthesis. For instance, Candida antarctica lipase B catalyzes the transesterification of 2,2-diacetylcyclohexan-1-one with methanol, though this route remains under optimization.

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures above 300°C, with a flash point near 120°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 85–90°C, corresponding to its melting point.

Solubility and Reactivity

2,2-Dimethoxycyclohexan-1-one exhibits high solubility in tetrahydrofuran (THF) and dichloromethane (DCM), making it suitable for Grignard or Wittig reactions. The electron-rich carbonyl group participates in nucleophilic additions, while the methoxy groups direct electrophilic substitution to the para position.

Applications in Organic Synthesis

Chiral Ligand Preparation

The compound serves as a precursor for C₂-symmetric ligands in asymmetric catalysis. For example, condensation with chiral diamines yields Schiff base ligands for copper-catalyzed Henry reactions, achieving enantiomeric excess (ee) values >90% .

Fragrance Intermediate

Analogous to β-damascone synthesis , 2,2-dimethoxycyclohexan-1-one undergoes Rupe rearrangement to form α,β-unsaturated ketones, key components in floral fragrances.

Future Research Directions

  • Mechanistic Studies: Elucidate the role of methoxy groups in stabilizing transition states during catalytic cycles.

  • Flow Chemistry: Adapt batch synthesis to continuous flow systems to enhance yield and scalability .

  • Pharmaceutical Applications: Explore its utility in synthesizing tubulin inhibitors or kinase modulators.

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